molecular formula C12H16N2O2S B6426717 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2199064-30-5

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

Cat. No. B6426717
CAS RN: 2199064-30-5
M. Wt: 252.33 g/mol
InChI Key: NWIOIODDYWXJKG-UHFFFAOYSA-N
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Description

The compound “2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole” is a complex organic molecule that contains several functional groups, including a cyclobutanecarbonyl group, a pyrrolidine ring, an ether linkage, and a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrrolidine ring, the introduction of the cyclobutanecarbonyl group, and the formation of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The cyclobutanecarbonyl group would introduce a degree of rigidity to the molecule, while the pyrrolidine ring could potentially exist in different conformations due to its flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carbonyl group could undergo reactions such as reduction or nucleophilic addition, while the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For instance, the presence of the ether and carbonyl groups could influence its polarity and hence its solubility in different solvents .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, as well as potential biological activity .

properties

IUPAC Name

cyclobutyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(9-2-1-3-9)14-6-4-10(8-14)16-12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIOIODDYWXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

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